N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid
Overview
Description
N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid is an organic compound that belongs to the class of amines. Amines are organic compounds that contain nitrogen atoms bonded to alkyl or aryl groups. This compound is characterized by the presence of a dimethylamino group attached to an ethanamine backbone, which is further substituted with a trimethylphenoxy group. The oxalic acid component forms a salt with the amine, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine typically involves the reaction of 2-(2,3,5-trimethylphenoxy)ethanamine with dimethylamine. This reaction can be carried out under basic conditions using a suitable solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of oxalic acid to form the salt is typically done in the final stages of production to ensure the stability of the compound during storage and transportation.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine N-oxide.
Reduction: 2-(2,3,5-trimethylphenoxy)ethanamine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trimethylphenoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine
- N,N-dimethyl-2-(2,3,4-trimethylphenoxy)ethanamine
- N,N-dimethyl-2-(2,5-dimethylphenoxy)ethanamine
Uniqueness
N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 5 on the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-10-8-11(2)12(3)13(9-10)15-7-6-14(4)5;3-1(4)2(5)6/h8-9H,6-7H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUYXQXKYJHXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCN(C)C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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